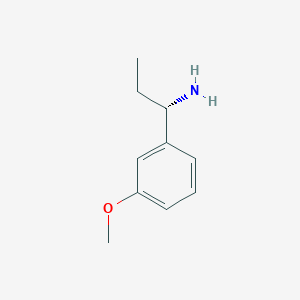
deoxyandrographolide, AldrichCPR
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deoxyandrographolide is a diterpenoid lactone compound derived from the plant Andrographis paniculata. It is known for its various biological activities, including anti-inflammatory, antioxidant, and antiviral properties . This compound has gained significant attention in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deoxyandrographolide can be synthesized through various chemical reactions involving the precursor andrographolide. One common method involves the reduction of andrographolide using specific reagents and conditions to remove the hydroxyl group, resulting in the formation of deoxyandrographolide .
Industrial Production Methods: Industrial production of deoxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata, followed by chemical modification to obtain deoxyandrographolide. This process may include steps such as solvent extraction, purification, and chemical reactions under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: Deoxyandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of deoxyandrographolide include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the chemical reactions of deoxyandrographolide depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxy derivatives .
Applications De Recherche Scientifique
Deoxyandrographolide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its potential as a precursor for synthesizing other bioactive compounds. In biology, it is investigated for its effects on cellular processes and signaling pathways. In medicine, deoxyandrographolide is explored for its therapeutic potential in treating various diseases, such as inflammation, cancer, and viral infections . In industry, it is used in the development of pharmaceuticals and nutraceuticals .
Mécanisme D'action
The mechanism of action of deoxyandrographolide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of histone deacetylase 1 (HDAC1), leading to the modulation of gene expression and cellular processes . Additionally, deoxyandrographolide affects various signaling pathways, including the mechanistic target of rapamycin kinase (mTOR) pathway, which plays a role in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Deoxyandrographolide is structurally similar to other diterpenoid lactones, such as andrographolide and dehydroandrographolide. it exhibits unique biological activities and mechanisms of action that distinguish it from these compounds . For example, while andrographolide is known for its broad-spectrum antiviral properties, deoxyandrographolide specifically targets HDAC1 and modulates gene expression .
List of Similar Compounds:- Andrographolide
- Dehydroandrographolide
- Neoandrographolide
- 14-deoxy-11,12-didehydroandrographolide
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(3E,4S)-3-[2-[(1R,4aS,6R,8aS)-6-hydroxy-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C20H30O4/c1-12-5-8-16-19(2,3)17(22)9-10-20(16,4)14(12)7-6-13-15(21)11-24-18(13)23/h6,14-17,21-22H,1,5,7-11H2,2-4H3/b13-6+/t14-,15-,16-,17-,20+/m1/s1 |
Clé InChI |
MTQFHFGPGWKKBO-IQOPACSTSA-N |
SMILES isomérique |
C[C@@]12CC[C@H](C([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@@H](COC3=O)O)(C)C)O |
SMILES canonique |
CC1(C2CCC(=C)C(C2(CCC1O)C)CC=C3C(COC3=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine](/img/structure/B12048585.png)
![4-Chlorophenyl 1H-pyrazolo[3,4-b]pyridin-3-ylmethyl ether](/img/structure/B12048597.png)
![N-(4-chlorophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048605.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-2-ylmethyl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12048608.png)
![(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid](/img/structure/B12048613.png)

![2-amino-4-(2,5-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12048624.png)
![3-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B12048627.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12048629.png)

![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12048648.png)

![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)
